4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol
Overview
Description
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
4,5-Diaryl-1H-pyrazole-3-ol derivatives, including structures analogous to 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, have been explored extensively for their potential as COX-2 inhibitors. These compounds, synthesized using versatile templates and cyclization methods, have demonstrated selective inhibitory activity against COX-2 over COX-1 enzymes, indicating their potential for therapeutic applications in inflammation and possibly cancer research (Patel et al., 2004).
Green Chemistry Approaches
Efforts towards eco-friendly synthetic methods have led to solvent-free and catalyst-free protocols for synthesizing pyrazole derivatives. For example, the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) utilizing recyclable catalysts or under solvent-free conditions presents an environmentally friendly approach, highlighting the compound's role in sustainable chemistry (Zhou & Zhang, 2015).
Catalysis and Chemical Transformations
Innovative catalytic methods have been developed to synthesize pyrazole derivatives efficiently. Techniques involving heterogeneous catalysts, such as Ce(SO4)2.4H2O, or green catalysts like cellulose sulfuric acid and nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs), offer high yields and eco-friendly alternatives for chemical synthesis. These methods underscore the utility of this compound and its derivatives in facilitating diverse chemical transformations (Mosaddegh et al., 2017; Sadeghi & Rad, 2015).
Antimicrobial and Antitumor Properties
Research into the biological properties of pyrazole derivatives has revealed their potential as antimicrobial and antitumor agents. For instance, novel synthesis and evaluations of these compounds have shown promising results in antibacterial and antitumor studies, highlighting their significance in medicinal chemistry and drug development (Hamama et al., 2012).
Corrosion Inhibition
The application of pyrazole derivatives in materials science, specifically for corrosion inhibition of metals in industrial environments, represents another important area of research. Studies have demonstrated the effectiveness of these compounds in protecting metal surfaces, offering insights into their potential for developing new corrosion inhibitors (Singh et al., 2020).
Mechanism of Action
- Dichlorobenzyl alcohol is primarily used as a mild antiseptic for treating sore throats. Its primary targets are the bacterial and viral pathogens associated with mouth and throat infections .
- Although the exact molecular targets are not fully understood, it is believed that dichlorobenzyl alcohol interacts with external proteins, leading to their denaturation and rearrangement of tertiary protein structures .
Target of Action
Mode of Action
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBOAVPXKDMZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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